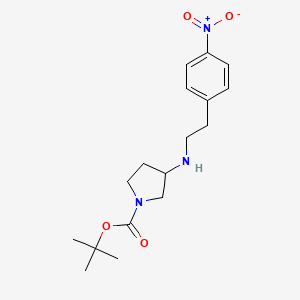
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.3981 g/mol. It is a solid compound that is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester typically involves the reaction of 3-aminopyrrolidine with 4-nitrophenethylamine in the presence of tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Reduction: 3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester.
Hydrolysis: 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid.
Applications De Recherche Scientifique
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-aminophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester: Similar structure but with an amino group instead of a nitro group.
tert-butyl 3-hydroxypyrrolidine-1-carboxylate: Similar ester group but with a hydroxyl group on the pyrrolidine ring
Uniqueness
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1204811-06-2 |
|---|---|
Formule moléculaire |
C17H25N3O4 |
Poids moléculaire |
335.404 |
Nom IUPAC |
tert-butyl 3-[2-(4-nitrophenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-11-9-14(12-19)18-10-8-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 |
Clé InChI |
SMEWMBMACPCFQY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
3-(4-nitrophenethylamino)pyrrolidine-1-carboxylic acid tert butyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















